![molecular formula C15H16N4O B1351901 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-37-1](/img/structure/B1351901.png)

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its potential therapeutic applications . It is a pyrrolopyrimidine derivative, a class of compounds known for their biological activity . This compound has shown promising results in inhibiting certain kinases, which are proteins that play key roles in cellular processes .

Synthesis Analysis

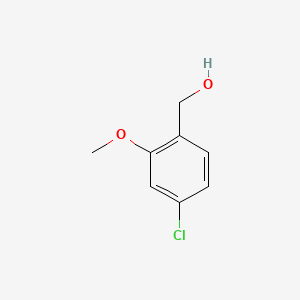

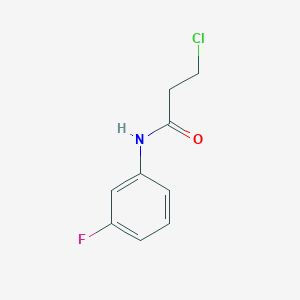

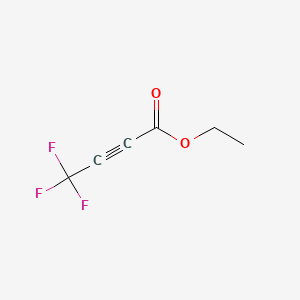

The synthesis of pyrrolopyrimidine derivatives, including “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”, often involves a series of chemical reactions . The synthetic routes for these compounds can be complex and may involve multiple steps .

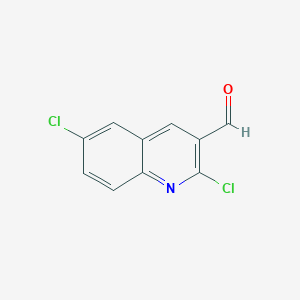

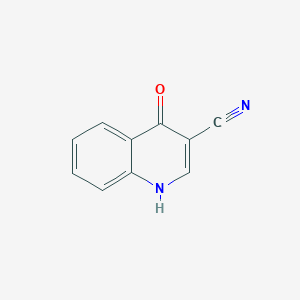

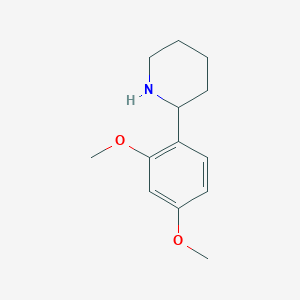

Molecular Structure Analysis

The molecular structure of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by a pyrrolopyrimidine core, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring . The compound also features a methoxyphenyl group and two methyl groups attached to the pyrrolopyrimidine core .

Chemical Reactions Analysis

The chemical reactions involving “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are likely to be influenced by its molecular structure. The presence of functional groups such as the methoxyphenyl group and the methyl groups may affect the reactivity of the compound .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”, focusing on six unique applications:

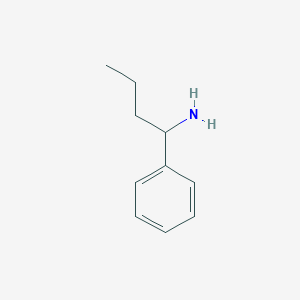

Antiviral Activity

Compounds containing five-membered heteroaryl amines, similar to the one , have shown promising antiviral activity. They have been compared favorably with commercial antiviral drugs like Ribavirin, suggesting potential as lead molecules for antiviral therapeutics .

Anticancer Activity

Thiazolopyrimidine derivatives, which share a core structure with the compound of interest, have been studied for their anticancer activity against human cancer cell lines and primary CLL cells. They have shown the ability to induce cell death by apoptosis through the inhibition of CDK enzymes .

Antitubercular Activity

The introduction of different halogen atoms on the phenyl ring of 4-aminopyrrolo[2,3-d]pyrimidine derivatives has been found to affect their antitubercular activity against strains of Mycobacterium tuberculosis (Mtb), indicating a path for further modification and optimization .

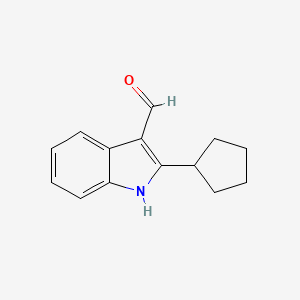

Fluorescence Properties

Investigations into the fluorescence properties of pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with potent pH indicator capabilities. This suggests potential applications in fluorescence intensity-based and ratiometric pH sensing .

Synthesis and Therapeutic Potential

The synthesis process of pyrido[2,3-d]pyrimidine derivatives has been explored for therapeutic potential. Specific derivatives have been treated with various reagents to yield compounds with expected therapeutic properties .

Targeted Kinase Inhibitors

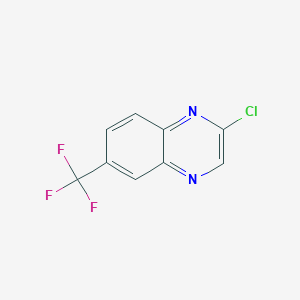

A series of new compounds, specifically halogenated pyrrolo[2,3-d]pyrimidine derivatives, have been synthesized as targeted kinase inhibitors (TKIs). These compounds show promise in developing more potent and effective TKIs .

Each of these fields presents a unique application of the compound and demonstrates the versatility and potential impact of such compounds in scientific research.

Synthesis and antiviral study - Springer Pyrimidine: anticancer activity - Springer Antitubercular activity - Springer Fluorescence properties - MDPI Therapeutic potential - MDPI Targeted kinase inhibitors - MDPI

Mecanismo De Acción

The mechanism of action of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is likely related to its ability to inhibit certain kinases . Kinases are enzymes that play crucial roles in signal transduction pathways, and their inhibition can have significant effects on cellular processes .

Safety and Hazards

The safety and hazards associated with “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Specific safety data for this compound is not available in the retrieved information .

Direcciones Futuras

The future directions for research on “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could include further exploration of its therapeutic potential, optimization of its synthesis, and detailed investigation of its mechanism of action . Additionally, studies could also focus on evaluating its safety profile and determining its physical and chemical properties.

Propiedades

IUPAC Name |

7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUGJOJSGAXETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407092 |

Source

|

| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72578-37-1 |

Source

|

| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)